4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide
Description
The compound 4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a 1,2,4-triazole derivative featuring:
- A 4-ethyl substituent on the triazole ring.
- Two distinct sulfanyl-linked benzyl groups: a 4-chlorobenzyl moiety and a 2,5-dichlorobenzyl group.
- A methyl sulfide bridge connecting the triazole core to the 4-chlorobenzyl unit.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(2,5-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3S2/c1-2-25-18(12-26-10-13-3-5-15(20)6-4-13)23-24-19(25)27-11-14-9-16(21)7-8-17(14)22/h3-9H,2,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBOXFVBTCAVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC(=C2)Cl)Cl)CSCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide (CAS Number: 344270-03-7) is a complex organosulfur compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, particularly in pharmaceutical and agrochemical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, chemical properties, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C19H18Cl3N3S2, with a molecular weight of approximately 458.86 g/mol. The structure features a triazole ring and multiple chlorinated benzyl groups, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H18Cl3N3S2 |
| Molecular Weight | 458.86 g/mol |
| pKa | 1.13 ± 0.10 |
The exact mechanisms of action for this compound are not extensively documented; however, insights can be drawn from related compounds within the triazole class. Triazoles often exhibit antifungal activity by inhibiting the synthesis of ergosterol in fungal cell membranes. Additionally, they may possess anticancer properties through induction of apoptosis in cancer cells and inhibition of cellular proliferation.
Antimicrobial Activity
Research indicates that triazole derivatives can exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Triazole compounds have been shown to be effective against various fungal pathogens by disrupting ergosterol synthesis.
- Antibacterial Activity : Some studies suggest that derivatives similar to 4-chlorobenzyl {5-[...]} may inhibit bacterial growth against Gram-positive and Gram-negative strains.
Case Studies
A study published in MDPI evaluated various triazole derivatives for anticancer activity in human colon cancer cell lines (HCT116). Some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating potential efficacy in cancer treatment .
Another investigation highlighted the antimicrobial properties of triazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Summary of Biological Assays
The following table summarizes findings from various biological assays involving related compounds:
| Compound | Assay Type | Result |
|---|---|---|
| 4-chloromethylbiphenyl | Salmonella/microsome assay | Active |
| Benzyl chloride | DNA repair assay | Active |
| 4-hydroxymethyl-biphenyl | Mouse lymphoma mutation assay | Inactive |
These results suggest that structural modifications significantly influence biological activity .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that 4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In vitro studies have shown that the compound demonstrates a minimum inhibitory concentration (MIC) lower than many conventional antibiotics. This suggests its potential as an alternative treatment for antibiotic-resistant infections .
Anticancer Properties
The triazole core of this compound is associated with anticancer activity. It can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in nucleic acid synthesis.
- Induction of Apoptosis : Altering mitochondrial function and activating caspases.
Case Study: Anticancer Study
A study involving several triazole derivatives showed that certain compounds led to a significant reduction in cell viability at concentrations as low as 10 μg/mL. The ability of the compound to induce apoptosis was confirmed using flow cytometry assays.
Agricultural Applications
Triazole compounds are also utilized in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from various fungal pathogens.
Case Study: Fungicidal Activity
Research has indicated that triazole derivatives exhibit effective fungicidal activity against common agricultural pathogens, suggesting that this compound could be developed into a potent agricultural fungicide .
Data Tables
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cells |
| Fungicidal | Inhibits growth of agricultural fungal pathogens |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities with analogous compounds:
Key Observations:
Substituent Effects on Bioactivity: The –N–C–S unit in is critical for biological activity, suggesting that the sulfide/sulfanyl groups in the target compound may confer similar properties .
Functional Applications :
- The herbicidal activity of metsulfuron methyl ester () demonstrates how triazole-triazine hybrids with sulfonyl groups can inhibit plant-specific enzymes. The target compound’s dichlorobenzyl groups may similarly target pest-specific pathways .
Computational and Experimental Data Gaps
- Theoretical Modeling : Density-functional theory (DFT) methods, such as those in , could predict the target compound’s electronic properties (e.g., HOMO-LUMO gaps) and correlate them with reactivity or binding affinity .
- Experimental Data: No direct biological or crystallographic data for the target compound exists in the provided evidence. Further studies are needed to confirm its activity and structural parameters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
